Cas no 82144-72-7 (Ludaconitine)

Ludaconitine is a diterpenoid alkaloid derived from the Aconitum species, known for its complex polycyclic structure and significant pharmacological properties. It exhibits potent analgesic and anti-inflammatory effects, making it a promising candidate for pain management research. The compound's mechanism of action involves modulation of sodium channels, contributing to its analgesic efficacy. Ludaconitine's high selectivity and low toxicity profile distinguish it from other alkaloids in its class, enhancing its potential therapeutic utility. Its structural complexity also presents opportunities for synthetic modification to optimize bioactivity. Researchers value Ludaconitine for its dual role as a natural product lead and a tool for studying neuropharmacology.
Ludaconitine structure
Ludaconitine structure
Product Name:Ludaconitine
CAS No:82144-72-7
MF:C32H45NO9
MW:587.701
CID:2040357
PubChem ID:74344338
Update Time:2025-07-02

Ludaconitine Chemical and Physical Properties

Names and Identifiers

    • (16S)-20-Aethyl-14alpha-benzoyloxy-1alpha,6alpha,16-trimethoxy-4-methoxymethyl-aconitan-3alpha,8,13-triol
    • (16S)-20-ethyl-14alpha-benzoyloxy-1alpha,6alpha,16-trimethoxy-4-methoxymethyl-aconitane-3alpha,8,13-triol
    • 14-O-benzoylpseudaconine
    • ludaconitine
    • CS-0100226
    • HY-N6816
    • 82144-72-7
    • Ludaconitine
    • Inchi: 1S/C31H43NO9/c1-5-32-14-28(15-38-2)18(33)11-20(39-3)31-17-12-29(36)19(34)13-30(37,22(25(31)32)23(40-4)24(28)31)21(17)26(29)41-27(35)16-9-7-6-8-10-16/h6-10,17-26,33-34,36-37H,5,11-15H2,1-4H3
    • InChI Key: QGPVLPWIZQDDBO-UHFFFAOYSA-N
    • SMILES: C123C(OC)CC(O)C4(CN(CC)C1C(C(C24)OC)C1(CC(O)C2(CC3C1C2OC(C1C=CC=CC=1)=O)O)O)COC

Computed Properties

  • Exact Mass: 587.30943201 g/mol
  • Monoisotopic Mass: 587.30943201 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 9
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 587.7
  • XLogP3: 0.7
  • Topological Polar Surface Area: 127Ų

Ludaconitine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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MedChemExpress
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Additional information on Ludaconitine

Recent Advances in Ludaconitine (82144-72-7) Research: A Comprehensive Review

Ludaconitine (CAS: 82144-72-7), a diterpenoid alkaloid derived from Aconitum species, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its complex structure and potent biological activities, is being extensively studied for its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments. The latest research efforts have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical potential.

Recent studies have demonstrated that Ludaconitine exhibits a unique binding affinity to voltage-gated sodium channels, which underlies its analgesic effects. A 2023 study published in the Journal of Natural Products revealed that Ludaconitine selectively inhibits Nav1.7 and Nav1.8 channels, suggesting its potential as a novel analgesic agent with fewer side effects compared to traditional opioids. The research team employed patch-clamp electrophysiology and molecular docking simulations to characterize these interactions, providing valuable insights into the structure-activity relationship of this compound.

In addition to its analgesic properties, new pharmacological investigations have uncovered Ludaconitine's anti-inflammatory potential. A recent preclinical study demonstrated its ability to suppress NF-κB signaling pathway and reduce pro-inflammatory cytokine production in macrophage cells. These findings, published in the European Journal of Medicinal Chemistry, suggest that Ludaconitine may serve as a lead compound for developing new anti-inflammatory drugs, particularly for chronic inflammatory conditions where current therapies show limited efficacy.

The pharmaceutical industry has shown growing interest in Ludaconitine's development potential. Several biotech companies have initiated programs to develop synthetic analogs with improved pharmacokinetic profiles. A notable advancement in this direction was reported by a research consortium in Nature Communications, where they successfully synthesized several Ludaconitine derivatives with enhanced oral bioavailability and reduced toxicity. These modifications were achieved through strategic structural alterations while maintaining the core pharmacophore responsible for biological activity.

Despite these promising developments, challenges remain in the clinical translation of Ludaconitine-based therapies. Current research is addressing issues related to its narrow therapeutic window and potential cardiotoxicity. A recent toxicological study published in Chemical Research in Toxicology employed advanced in vitro and in vivo models to systematically evaluate Ludaconitine's safety profile, providing crucial data for future clinical trial design. The study also proposed potential biomarkers for monitoring adverse effects during therapeutic use.

Looking forward, the research community anticipates that Ludaconitine (82144-72-7) will continue to be a focus of intensive investigation. Ongoing studies are exploring its potential in neuroprotection, anticancer applications, and as a molecular probe for studying ion channel function. The convergence of traditional pharmacology with modern drug discovery technologies promises to unlock the full therapeutic potential of this intriguing natural product, potentially leading to novel treatments for various challenging medical conditions.

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